molecular formula C4H7Br2F B15233204 (S)-1,4-dibromo-2-fluorobutane

(S)-1,4-dibromo-2-fluorobutane

Cat. No.: B15233204
M. Wt: 233.90 g/mol
InChI Key: BMCLXWHPEBSQRQ-BYPYZUCNSA-N
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Description

(S)-1,4-Dibromo-2-fluorobutane is an organic compound with the molecular formula C4H7Br2F. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1,4-dibromo-2-fluorobutane typically involves the halogenation of butane derivatives. One common method is the bromination of 2-fluorobutane using bromine (Br2) in the presence of a radical initiator such as light or a peroxide. The reaction proceeds via a free radical mechanism, leading to the formation of the dibromo compound.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure efficient mixing and reaction control. The use of advanced reactors and automation helps in maintaining the desired reaction conditions and purity of the product.

Chemical Reactions Analysis

Types of Reactions: (S)-1,4-Dibromo-2-fluorobutane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-).

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding butane derivative.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.

    Elimination: Strong bases like sodium ethoxide (NaOEt) in ethanol.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Substitution: Formation of 2-fluoro-1,4-dihydroxybutane or 2-fluoro-1,4-diaminobutane.

    Elimination: Formation of 2-fluorobutene.

    Reduction: Formation of 2-fluorobutane.

Scientific Research Applications

(S)-1,4-Dibromo-2-fluorobutane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1,4-dibromo-2-fluorobutane involves its reactivity with nucleophiles and bases. The presence of bromine atoms makes it susceptible to nucleophilic substitution, while the fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

    1,4-Dibromo-2-chlorobutane: Similar in structure but with a chlorine atom instead of fluorine.

    1,4-Dibromo-2-iodobutane: Contains an iodine atom instead of fluorine.

    1,4-Dibromo-2-methylbutane: Has a methyl group instead of a fluorine atom.

Uniqueness: (S)-1,4-Dibromo-2-fluorobutane is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. The chiral nature of the compound also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral studies.

Properties

Molecular Formula

C4H7Br2F

Molecular Weight

233.90 g/mol

IUPAC Name

(2S)-1,4-dibromo-2-fluorobutane

InChI

InChI=1S/C4H7Br2F/c5-2-1-4(7)3-6/h4H,1-3H2/t4-/m0/s1

InChI Key

BMCLXWHPEBSQRQ-BYPYZUCNSA-N

Isomeric SMILES

C(CBr)[C@@H](CBr)F

Canonical SMILES

C(CBr)C(CBr)F

Origin of Product

United States

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